molecular formula C9H14N2O2 B2481479 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine CAS No. 1862740-88-2

4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine

Cat. No.: B2481479
CAS No.: 1862740-88-2
M. Wt: 182.223
InChI Key: JRTYTVDVKIMTOM-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the development of novel therapeutic agents. This compound features two privileged pharmacophores in its structure: the morpholine ring and the methyl-isoxazole (1,2-oxazole) moiety. The morpholine ring is a ubiquitous structure in drug design, known for its ability to enhance solubility, influence metabolic stability, and participate in key molecular interactions with biological targets, particularly kinases . Concurrently, the isoxazole ring is a five-membered heterocycle frequently employed as a bioisostere in scaffold design, contributing to a wide spectrum of biological activities . While specific biological data for this exact compound may be limited, its structural framework is highly relevant. Research into analogous compounds, such as morpholine-integrated chalcone derivatives, has demonstrated potent in vitro anticancer activities against various human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancers . The presence of both morpholine and isoxazole rings in a single molecule makes 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine a promising scaffold for constructing more complex molecules aimed at oncology and other therapeutic areas. Researchers can utilize this compound as a core intermediate to develop targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Properties

IUPAC Name

4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-8-9(6-10-13-8)7-11-2-4-12-5-3-11/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTYTVDVKIMTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine typically involves the formation of the oxazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring undergoes selective oxidation under singlet oxygen (¹O₂) conditions. Electron density modulation by the 5-methyl group significantly impacts reaction rates:

  • Reactivity with ¹O₂ : The 5-methyl substituent increases electron density at the C-4/C-5 positions, accelerating ¹O₂-mediated oxidation. Bimolecular rate constants (kₐ) for analogous oxazoles range from 1.2×107M1s11.2 \times 10^7 \, \text{M}^{-1}\text{s}^{-1} (unsubstituted) to 7.4×107M1s17.4 \times 10^7 \, \text{M}^{-1}\text{s}^{-1} (methyl-substituted) .

  • Products : Oxidation leads to ring-opening intermediates, forming imides or triamides via Baeyer–Villiger-like rearrangements (Fig. 1). For example, 2-methyloxazole derivatives produce imides (85% yield) and formic acid in aqueous conditions .

Substituentka(×107M1s1)kₐ \, (\times 10^7 \, \text{M}^{-1}\text{s}^{-1})Major Product(s)
5-Methyl7.4Imide, Formic acid
Unsubstituted1.2Triamide

Substitution Reactions

The morpholine nitrogen and oxazole methyl group participate in nucleophilic substitutions:

  • Chlorination : Treatment with POCl₃ at 0–25°C selectively chlorinates the morpholine’s methyl group, yielding 4-(chloromethyl)morpholine derivatives (79–85% yield) .

  • Acylation : Friedel–Crafts acylation of the oxazole’s methyl group with aromatic hydrocarbons (e.g., toluene) in the presence of AlCl₃ produces substituted benzamides (88–93% yield) .

Example :

4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholinePOCl3,MeCN4-(Chloromethyl) derivative[4]\text{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholine} \xrightarrow{\text{POCl}_3, \, \text{MeCN}} \text{4-(Chloromethyl) derivative} \,[4]

Cyclization and Ring-Opening

The compound serves as a precursor in heterocycle synthesis:

  • Robinson–Gabriel Cyclization : Heating with PCl₃ converts NN-acyl-α-amino ketones into 1,3-oxazoles (90–91% yield) .

  • Ring-Opening : Acidic hydrolysis of the oxazole ring generates α-ketoamides, while basic conditions yield morpholine-containing carboxylic acids .

Electrophilic Aromatic Substitution

The oxazole’s electron-deficient ring directs electrophiles to the 2-position:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to form 2-nitro derivatives (65% yield) .

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the 2-position (72% yield) .

Biological Interactions

Though not a direct reaction, the compound’s structural features influence enzymatic activity:

  • CYP3A4 Inhibition : Methyl-substituted oxazoles show moderate direct inhibition (15–42% at 10 µM) but negligible mechanism-based inhibition (MBI >80% remaining activity) .

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the oxazole reduce ¹O₂ reactivity by ~50% due to hindered access to the reactive site .

  • Electronic Effects : Electron-withdrawing groups (e.g., carboxamide) deactivate the oxazole ring, lowering kakₐ by 3–6× .

  • Solvent Dependence : Polar aprotic solvents (e.g., MeCN) enhance substitution rates at the morpholine nitrogen by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine has been investigated for its potential as an anticancer agent. Compounds containing oxazole rings are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results in inhibiting tumor growth through mechanisms such as microtubule disruption and apoptosis induction. In a study evaluating new oxazole derivatives, specific compounds demonstrated enhanced antiproliferative activity against human tumor cell lines, suggesting that similar modifications in the morpholine structure could yield effective anticancer agents .

Antimicrobial Properties
Research has indicated that morpholine derivatives can exhibit antimicrobial activity. A study on related compounds showed moderate antimicrobial effects against various pathogens. The incorporation of the oxazole moiety may enhance these properties due to the electron-withdrawing nature of the oxazole ring, which can affect the compound's interaction with microbial targets .

Biological Studies

Enzyme Inhibition
The compound has potential applications in enzyme inhibition studies. Morpholine derivatives are often explored for their ability to inhibit specific enzymes involved in disease processes. For example, certain morpholine-based compounds have been shown to inhibit enzymes linked to cancer progression or microbial resistance mechanisms. This aspect is crucial for developing new therapeutic strategies targeting resistant strains of bacteria or cancer cells .

Neuropharmacological Effects
There is ongoing research into the neuropharmacological effects of morpholine derivatives. Some studies suggest that these compounds may influence neurotransmitter systems, which could lead to applications in treating neurological disorders. The structural similarity of 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine to known neuroactive substances positions it as a candidate for further exploration in this area .

Material Science

Polymer Development
In industrial applications, morpholine derivatives are utilized in developing new materials with specific properties. The unique chemical structure allows for the modification of polymers and coatings, enhancing their mechanical and thermal stability. The introduction of oxazole groups can also improve the chemical resistance of these materials .

Case Studies

Study Focus Findings
Anticancer Activity Study Evaluation of oxazole derivativesCertain derivatives exhibited IC50 values significantly lower than standard treatments like doxorubicin .
Antimicrobial Activity Assessment Testing against bacterial strainsCompounds showed moderate activity with potential for further optimization .
Neuropharmacological Research Effects on neurotransmitter systemsPreliminary results indicate modulation of serotonin receptors by morpholine derivatives .

Mechanism of Action

The mechanism of action of 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine involves its interaction with specific molecular targets in biological systems. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and van der Waals forces . This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole derivatives (e.g., ) are more electron-deficient, affecting solubility and reactivity.
  • Substituents like decylthio () or pyridinylthio () introduce steric bulk and modulate lipophilicity, influencing membrane permeability and toxicity.

Key Observations :

  • Microwave methods (e.g., ) achieve higher yields (90%) compared to conventional heating (85% in ), likely due to accelerated reaction kinetics.
  • Thiol-alkylation and nucleophilic substitution are prevalent strategies for introducing sulfur-containing substituents .

Physicochemical Properties

Solubility, molecular weight, and stability vary significantly across analogs:

Compound Molecular Formula Water Solubility Organic Solubility Molar Mass (g/mol)
4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholine C₉H₁₃N₂O₂ Low (predicted) Ethanol, DMSO (predicted) 181.22
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine C₁₈H₃₂N₄OS Insoluble Ethanol, methanol, DMSO 368.54
4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine C₁₄H₁₄ClN₃O₃ Not reported Likely low due to chloromethyl group 307.74

Key Observations :

  • The decylthio-substituted triazole () is water-insoluble but highly soluble in alcohols, favoring topical formulations.
  • Chloromethyl groups () may reduce solubility but enhance reactivity for further derivatization.

Key Observations :

  • Decylthio-triazole derivatives exhibit low acute toxicity (), making them suitable for topical applications.
  • Thioether and long alkyl chains may enhance membrane interaction but require rigorous subacute toxicity testing .

Analytical and Structural Characterization

  • Spectrophotometry : Used for quantitative analysis in soft formulations (e.g., ointments) .
  • Crystallography : SHELX programs () resolve crystal structures, revealing planar conformations and hydrogen-bonding networks (e.g., ’s isostructural compounds).
  • GC/MS and Elemental Analysis : Critical for purity verification (e.g., reported 52.09% C vs. 51.97% calculated).

Biological Activity

4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 5-methyl-1,2-oxazole moiety. This structural arrangement is significant for its biological activity, as both the morpholine and oxazole rings contribute to its interaction with biological targets.

The biological activity of 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine is thought to arise from its ability to interact with various molecular targets:

  • Oxazole Moiety : The oxazole ring can participate in hydrogen bonding and π-stacking interactions with enzymes or receptors, potentially leading to inhibition or modulation of biological pathways.
  • Morpholine Ring : This component enhances solubility and bioavailability, facilitating the compound's transport within biological systems.

Antimicrobial Activity

Research indicates that 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine exhibits notable antimicrobial properties. A study evaluating various compounds found that derivatives similar to this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, the compound has shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition .

Anticancer Activity

The anticancer potential of morpholine derivatives has been documented extensively. Compounds similar to 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine have been evaluated for their cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)15.3
A549 (Lung Cancer)12.7
HCT116 (Colon Cancer)9.8

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Study on Antimicrobial Efficacy

In a comparative study of various oxazole derivatives, it was found that compounds closely related to 4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine demonstrated significant antibacterial effects against multiple strains of bacteria, including resistant strains. The study highlighted the structure–activity relationship (SAR), indicating that modifications on the oxazole ring could enhance antimicrobial potency .

Evaluation of Anticancer Properties

A recent investigation into the anticancer effects of morpholine derivatives revealed that specific modifications could lead to enhanced selectivity against cancer cells while minimizing toxicity to normal cells. The research indicated that compounds with an oxazole moiety exhibited promising results in inhibiting tumor growth in vitro .

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